Tetradecylphosphonic acid

説明

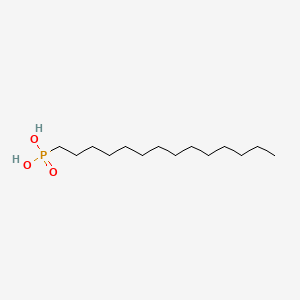

Structure

3D Structure

特性

IUPAC Name |

tetradecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQJQTMSTANITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063550 | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-75-4 | |

| Record name | Tetradecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetradecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecylphosphonic acid (TDPA) is a long-chain organophosphorus compound with significant applications in materials science and pharmacology. In materials science, it is utilized as a capping agent for nanoparticles, such as quantum dots, to enhance their stability and performance. In the pharmaceutical realm, TDPA has been identified as an antagonist of lysophosphatidic acid (LPA) receptors, making it a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data analysis, and a discussion of its biological significance.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis of the resulting phosphonate (B1237965) ester.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

The Unseen Anchor: A Technical Guide to Tetradecylphosphonic Acid's Interaction with Metal Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of metal oxide surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical implants and drug delivery systems to electronics and corrosion inhibition. Among the various organic moieties utilized for surface modification, phosphonic acids, and specifically tetradecylphosphonic acid (TDPA), have emerged as a particularly robust and versatile class of anchoring molecules. Their ability to form dense, well-ordered, and highly stable self-assembled monolayers (SAMs) on a wide array of metal oxide substrates makes them ideal candidates for controlling surface properties at the molecular level. This technical guide provides an in-depth exploration of the binding mechanism of this compound to metal oxide surfaces, offering a comprehensive overview of the underlying chemistry, quantitative binding parameters, detailed experimental protocols for characterization, and visual representations of the key processes involved. Understanding these fundamental interactions is paramount for the rational design and development of advanced materials with tailored surface functionalities.

The Core Mechanism: How TDPA Binds to Metal Oxides

The primary interaction between this compound and a metal oxide surface is a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the hydrated oxide surface.[1] This reaction leads to the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds, which are responsible for the remarkable stability of these monolayers.[2] The phosphonic acid headgroup, R-PO(OH)₂, can adopt several binding configurations with the metal atoms (M) on the surface, primarily categorized as monodentate, bidentate, and tridentate linkages.

-

Monodentate Binding: In this configuration, one of the oxygen atoms of the phosphonic acid headgroup forms a covalent bond with a single metal atom on the surface.

-

Bidentate Binding: Here, two of the oxygen atoms from the phosphonic acid headgroup bind to one or two metal atoms on the surface. This is a commonly observed and highly stable binding mode.[3][4]

-

Tridentate Binding: In this mode, all three oxygen atoms of the deprotonated phosphonate (B1237965) group (PO₃²⁻) interact with the metal oxide surface. This is often considered the most stable configuration, leading to densely packed and well-ordered monolayers.[5][6]

The prevalence of each binding mode is influenced by several factors, including the specific metal oxide substrate, its crystal structure, the density of surface hydroxyl groups, and the conditions under which the self-assembled monolayer is formed.[7][8] For instance, on aluminum oxide, tridentate binding is often favored, resulting in highly stable and ordered SAMs.[5] On titanium dioxide, a mixture of bidentate and monodentate binding modes can be observed, with the bidentate configuration being the most stable.[4]

The long alkyl chain of TDPA (C₁₄H₂₉) plays a crucial role in the self-assembly process. Van der Waals interactions between the adjacent alkyl chains drive the molecules to pack closely together, leading to the formation of a dense and ordered monolayer. This molecular organization is critical for creating a hydrophobic barrier, improving corrosion resistance, and providing a well-defined platform for further functionalization.

Quantitative Data on TDPA-Metal Oxide Interactions

| Parameter | Metal Oxide | Value | Method | Reference |

| Adsorption Energy | Anatase TiO₂(101) | 277 kJ/mol | DFT Calculation | [4] |

| Binding Mode | Stainless Steel (Oxide layer) | Bidentate | DRIFT, XPS | [3] |

| Binding Mode | Aluminum Oxide (α-Al₂O₃) | Tridentate | DFT, FTIR | [5] |

| Binding Mode | Zinc Oxide (ZnO) | Tridentate | IRRAS | [6] |

| Chain Tilt Angle | Silicon Oxide (SiO₂) | ~37° | NEXAFS, SFG | [1] |

Note: Data for octadecylphosphonic acid (ODPA), a common analog of TDPA, is often used as a reference due to its similar binding behavior.

Experimental Protocols

The successful formation and characterization of TDPA self-assembled monolayers on metal oxide surfaces rely on well-defined experimental procedures. Below are detailed methodologies for key experiments.

Preparation of this compound Self-Assembled Monolayers (Solution Deposition)

This protocol describes a general procedure for the formation of TDPA SAMs on a metal oxide substrate from a solution.

Materials:

-

This compound (TDPA)

-

Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)

-

Metal oxide substrate (e.g., silicon wafer with a native oxide layer, titanium coupon, aluminum-coated slide)

-

Beakers or petri dishes

-

Tweezers

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the metal oxide substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen. For some substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Solution Preparation: Prepare a dilute solution of TDPA in a suitable solvent. A typical concentration is in the range of 1-5 mM.

-

Immersion: Immerse the cleaned substrate into the TDPA solution using clean tweezers. Ensure the entire surface to be coated is submerged.

-

Incubation: Allow the substrate to remain in the solution for a sufficient period to allow for monolayer formation. This can range from a few hours to 24 hours at room temperature.[3] For some systems, gentle heating may be employed to accelerate the process.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

-

Drying: Dry the substrate under a stream of dry nitrogen gas.

-

Annealing (Optional): For some metal oxides like titanium dioxide, a post-deposition annealing step (e.g., at 100-120°C) can improve the ordering and stability of the monolayer.[1]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface of the SAM-coated substrate.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

-

Sample Mounting: Mount the TDPA-coated substrate onto the sample holder using a compatible adhesive or clips.

-

Introduction to Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a wide-energy range survey scan to identify all the elements present on the surface. Key elements to look for are C, O, P, and the constituent elements of the metal oxide substrate.

-

High-Resolution Scans: Acquire high-resolution scans for the C 1s, O 1s, P 2p, and the primary metal core level peaks.

-

Data Analysis:

-

Binding Energy Calibration: Calibrate the binding energy scale by setting the main C 1s peak from the alkyl chain to 285.0 eV.

-

Peak Fitting: Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to identify different chemical states. For the P 2p spectrum, the binding energy can indicate the formation of the M-O-P bond. The O 1s spectrum can be deconvoluted to distinguish between the oxygen in the metal oxide lattice, hydroxyl groups, and the P-O-M and P=O bonds.

-

Quantification: Determine the relative atomic concentrations of the elements to assess the surface coverage and stoichiometry of the monolayer.

-

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) or Grazing Angle Reflection-Absorption (IRRAS) modes, is used to probe the vibrational modes of the TDPA molecules and their interaction with the metal oxide surface.

Instrumentation:

-

FTIR spectrometer equipped with an ATR or IRRAS accessory.

Procedure:

-

Background Spectrum: Acquire a background spectrum of the bare, uncoated metal oxide substrate.

-

Sample Spectrum: Acquire the spectrum of the TDPA-coated substrate.

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum to obtain the spectrum of the TDPA monolayer.

-

Analyze the characteristic vibrational bands. The disappearance or significant shift of the P=O stretching vibration (typically around 1250 cm⁻¹) and the P-OH stretching bands (in the 900-1100 cm⁻¹ region) are indicative of the phosphonic acid headgroup binding to the surface.[5][8] The presence and position of symmetric and asymmetric PO₂⁻ and PO₃²⁻ stretching modes can provide information about the binding mode (monodentate, bidentate, or tridentate).[8] The C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) can be used to assess the order and packing of the monolayer.

-

Atomic Force Microscopy (AFM) Characterization

AFM is a high-resolution imaging technique used to visualize the topography of the TDPA monolayer on the metal oxide surface.

Instrumentation:

-

Atomic force microscope operating in tapping mode or contact mode.

Procedure:

-

Sample Mounting: Securely mount the TDPA-coated substrate on the AFM sample stage.

-

Tip Selection: Choose an appropriate AFM tip with a sharp radius of curvature for high-resolution imaging.

-

Imaging: Engage the tip with the surface and begin scanning. Acquire images of the surface topography and phase.

-

Data Analysis:

-

Analyze the AFM images to assess the uniformity and completeness of the monolayer.

-

Identify any defects, such as pinholes or aggregates.

-

Measure the thickness of the monolayer by imaging a scratched region of the film.

-

Phase imaging can provide information on the homogeneity of the surface material.

-

Contact Angle Goniometry

Contact angle measurements are a simple yet powerful way to determine the surface energy and hydrophobicity of the TDPA-coated surface.

Instrumentation:

-

Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

Procedure:

-

Sample Placement: Place the TDPA-coated substrate on the sample stage.

-

Droplet Deposition: Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.

-

Angle Measurement: Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

-

Data Analysis:

-

A high contact angle (typically >100° for water on a TDPA SAM) indicates a hydrophobic surface, which is characteristic of a well-ordered monolayer with the alkyl chains oriented away from the surface.

-

Low contact angles suggest an incomplete or disordered monolayer.

-

Visualizing the Interaction: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the binding mechanisms and a typical experimental workflow.

Conclusion

This compound provides a powerful and reliable platform for the surface modification of a diverse range of metal oxides. The formation of strong, covalent M-O-P bonds through a condensation reaction results in the creation of stable and well-ordered self-assembled monolayers. The ability to control the surface properties of materials at the nanoscale through the use of TDPA and other phosphonic acids opens up a vast landscape of possibilities for the development of next-generation materials in drug delivery, medical implants, and advanced electronics. A thorough understanding of the binding mechanisms, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these remarkable molecules. This guide has provided a foundational understanding of these principles and a practical framework for researchers to confidently explore and utilize TDPA in their own work.

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Self-Assembly of Tetradecylphosphonic Acid on Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of molecules into well-defined, stable structures on surfaces is a cornerstone of nanotechnology and advanced materials science. Among the various molecules capable of forming self-assembled monolayers (SAMs), tetradecylphosphonic acid (TDPA) has emerged as a molecule of significant interest. Its ability to form robust, highly ordered monolayers on a variety of oxide surfaces makes it a versatile tool for surface functionalization, with potential applications ranging from corrosion inhibition and biocompatible coatings to the fabrication of advanced electronic devices. This technical guide provides an in-depth exploration of the core principles and experimental methodologies governing the self-assembly of TDPA on different substrates.

The Core Principles of TDPA Self-Assembly

The self-assembly of this compound is a complex process driven by a delicate interplay of molecule-substrate and molecule-molecule interactions. The key components governing the formation of a highly ordered monolayer are the phosphonic acid headgroup, the tetradecyl alkyl chain, and the nature of the substrate.

The phosphonic acid headgroup (–PO(OH)₂) serves as a robust anchor, forming strong, often covalent, bonds with hydroxylated surfaces of metal oxides. This interaction is a primary driving force for the adsorption of TDPA molecules onto the substrate. The long, fourteen-carbon alkyl chain provides the impetus for the high degree of order observed in these monolayers. Van der Waals interactions between adjacent alkyl chains promote close packing and a quasi-crystalline arrangement, leading to a dense and stable film.

The final structure and properties of the TDPA monolayer are significantly influenced by several experimental parameters:

-

Substrate: The type of substrate and its surface chemistry are critical. TDPA readily forms well-ordered monolayers on a variety of metal oxides, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and mica. The density of hydroxyl groups on the surface and the crystal lattice of the substrate can influence the binding geometry and packing density of the TDPA molecules.

-

Solvent: The choice of solvent affects the solubility of TDPA and its interactions with the substrate. Solvents with low dielectric constants are often preferred as they can minimize competing interactions with the surface and promote the formation of stable, high-density monolayers.

-

Temperature: Temperature plays a crucial role in both the kinetics of self-assembly and the final ordering of the monolayer. Thermal annealing after initial deposition can provide the necessary energy for molecules to overcome kinetic barriers, leading to a more ordered and stable film through the formation of covalent bonds with the substrate.

-

Concentration: The concentration of the TDPA solution influences the rate of monolayer formation and can affect the final structure. At high concentrations, the formation of multilayers or aggregates can occur.

Quantitative Data on TDPA and Related Monolayers

The following tables summarize key quantitative data obtained from various studies on the self-assembly of this compound and the closely related octadecylphosphonic acid (ODPA) on different substrates. This data provides valuable benchmarks for researchers working in this field.

| Molecule | Substrate | Deposition Method | Contact Angle (°) | Layer Thickness (nm) | Molecular Tilt Angle (°) | Reference |

| TDPA | Gold | Solution Deposition | - | 1.8 | - | [1] |

| ODPA | Silicon Oxide (SiO₂) | T-BAG | - | - | 37 | [2] |

| ODPA | Silicon Oxide (SiO₂) | T-BAG | - | 1.8 | 40 | [2] |

| ODPA | Titanium Dioxide (TiO₂) | Solution Deposition | 117.6 ± 2.5 | - | - | [3] |

| ODPA | Mica | Physical Vapor Deposition | - | - | Tilted | [4] |

Table 1: Summary of quantitative data for TDPA and ODPA self-assembled monolayers.

Experimental Protocols

The successful formation of high-quality TDPA SAMs relies on meticulous experimental procedures. The following sections detail common methodologies for the preparation of these monolayers.

Substrate Preparation

A pristine and well-characterized substrate is paramount for the formation of a uniform and well-ordered monolayer.

For Silicon Wafers (with native oxide):

-

Cut silicon wafers to the desired size.

-

Clean the wafers by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10-15 minutes each).

-

Dry the wafers under a stream of dry nitrogen.

-

To ensure a hydrophilic surface with a sufficient density of hydroxyl groups, the wafers can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

-

After piranha treatment, rinse the wafers extensively with deionized water and dry with nitrogen.

For Mica Substrates:

-

Cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface immediately before use.

Solution Deposition

This is the most common method for forming TDPA SAMs.

-

Prepare a dilute solution of TDPA in a suitable solvent (e.g., 1 mM in anhydrous toluene (B28343) or isopropanol).

-

Immerse the cleaned substrate in the TDPA solution at room temperature. The immersion time can range from a few minutes to several hours. For well-ordered monolayers, longer immersion times (e.g., 48 hours) are often beneficial.[5]

-

After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate under a stream of dry nitrogen.

-

For enhanced stability, the coated substrate can be annealed at an elevated temperature (e.g., 150 °C for 30 minutes in air).[6]

Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is a variation of solution deposition that has been shown to produce robust and well-ordered phosphonic acid SAMs, particularly on silicon oxide.

-

Prepare a dilute solution of TDPA (e.g., 1 mM in tetrahydrofuran (B95107) - THF).

-

Suspend the cleaned silicon substrate vertically in the TDPA solution.

-

Allow the solvent to evaporate slowly over several hours. As the solvent level drops, a monolayer of TDPA is deposited onto the substrate.

-

Once the solvent has completely evaporated, heat the substrate in an oven (e.g., at 140°C for 48 hours in air) to promote covalent bond formation between the phosphonic acid headgroup and the silicon oxide surface.[2]

-

After heating, sonicate the substrate in fresh THF to remove any multilayer aggregates.

-

Rinse with THF and dry with nitrogen.

Langmuir-Blodgett (LB) Deposition

The Langmuir-Blodgett technique offers precise control over the packing density of the monolayer before it is transferred to a solid substrate.

-

Dissolve TDPA in a volatile, water-immiscible solvent such as chloroform.

-

Add the TDPA solution dropwise onto the surface of an ultrapure water subphase in a Langmuir-Blodgett trough.

-

Allow the solvent to evaporate, leaving a monolayer of TDPA at the air-water interface.

-

Compress the monolayer with the barriers of the trough to the desired surface pressure, which is monitored with a Wilhelmy plate. This induces a phase transition from a gas-like to a solid-like two-dimensional film.

-

Vertically dip the prepared substrate through the compressed monolayer. As the substrate is withdrawn, the TDPA monolayer is transferred onto its surface.

-

The deposition can be repeated to form multilayers.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships that govern the self-assembly process.

Caption: Experimental workflow for TDPA self-assembly.

Caption: Factors influencing TDPA self-assembly.

Conclusion

The self-assembly of this compound on various surfaces offers a powerful and versatile platform for creating well-defined and robust functional interfaces. A thorough understanding of the underlying principles and meticulous control over experimental parameters are essential for achieving high-quality, reproducible monolayers. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in harnessing the potential of TDPA-based self-assembled monolayers for their specific applications. The continued exploration of this and similar systems will undoubtedly pave the way for further advancements in materials science and nanotechnology.

References

- 1. Collection - Adsorption Studies of Organophosphonic Acids on Differently Activated Gold Surfaces - Langmuir - Figshare [figshare.com]

- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Tetradecylphosphonic Acid as a Ligand for Nanoparticles: A Technical Guide

Introduction

Tetradecylphosphonic acid (TDPA) is an organophosphorus compound increasingly utilized as a surface ligand in the synthesis and functionalization of a wide range of nanoparticles. Its molecular structure, featuring a 14-carbon alkyl chain (tetradecyl group) and a phosphonic acid headgroup, imparts a desirable amphiphilic character. The long alkyl chain provides a hydrophobic character, facilitating dispersion in organic solvents and forming a protective barrier, while the phosphonic acid group serves as a robust anchor to the surface of various inorganic nanoparticles, particularly metal oxides. This strong binding affinity makes TDPA an excellent choice for stabilizing nanoparticles, controlling their growth, and preventing aggregation. For researchers and professionals in drug development, TDPA-functionalized nanoparticles offer a versatile platform for creating sophisticated drug delivery systems with tailored properties.

Core Concepts of TDPA as a Nanoparticle Ligand

The utility of this compound in nanoparticle technology stems from the strong coordination of the phosphonate (B1237965) headgroup to metal atoms on the nanoparticle surface. This interaction is significantly more stable than that of carboxylate ligands, especially in aqueous or protic environments, making TDPA a preferred ligand for applications requiring high stability.

Binding Mechanism: The phosphonic acid group, R-P(O)(OH)₂, can bind to metal oxide surfaces through one, two, or three of its oxygen atoms, forming mono-, bi-, or tridentate linkages. This multidentate binding contributes to the high stability of the ligand on the nanoparticle surface. The binding process typically involves the deprotonation of the phosphonic acid and its coordination to surface metal ions.

Role in Synthesis and Stability: During nanoparticle synthesis, TDPA can act as a capping agent that controls the size and shape of the nanocrystals as they grow. The long tetradecyl chains of the TDPA molecules form a dense hydrophobic layer around the nanoparticle, preventing uncontrolled aggregation and precipitation. This hydrophobic shell also allows for the dispersion of the nanoparticles in nonpolar organic solvents. For biological applications, this hydrophobic surface can be further modified, for example, by encapsulating the nanoparticle in an amphiphilic polymer, to render it water-dispersible.

Quantitative Data on Nanoparticle Properties

Quantitative characterization is crucial for the development and application of TDPA-functionalized nanoparticles. While comprehensive data for a wide range of TDPA-coated nanoparticles is still emerging, the following tables summarize representative quantitative data for nanoparticles functionalized with phosphonic acid ligands and other relevant systems. This data provides a baseline for understanding the expected physicochemical properties.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Nanoparticle Core | Ligand/Coating | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Iron Oxide | NP-PEG-NH₂ | 38 | -14 | [1] |

| Iron Oxide | NP-RGD | 44 | -14 | [1] |

| Iron Oxide | NP-CTX | 46 | -14 | [1] |

| PLA-PEG | N/A | 49.3 ± 1.7 | -21.4 ± 0.9 | [2] |

| PLA-DSPE-PEG | N/A | Not Specified | -36.0 | [3] |

| Mesoporous Silica | N/A | 202 | -23.5 | [4] |

Data for iron oxide nanoparticles functionalized with PEG-amine (NP-PEG-NH₂), RGD peptide (NP-RGD), and chlorotoxin (B612392) (NP-CTX) are provided as representative examples of functionalized iron oxide nanoparticles.

Table 2: Drug Loading and Release from Nanoparticle Systems

| Nanoparticle System | Drug | Drug Loading Capacity (%) | In Vitro Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| PLGA Nanoparticles | Doxorubicin (B1662922) | 2.1 - 5.3 (wt. %) | pH 7.4 | ~18 | 48 | [5][6] |

| PLGA Nanoparticles | Doxorubicin | 2.1 - 5.3 (wt. %) | pH 5.5 | ~23.6 | 48 | [6] |

| Mesoporous Silica | Metoprolol Tartrate | 1.51 (wt. %) | PBS (pH 7.4), 37°C | ~90 | 1 | [7] |

| Mesoporous Silica | Rhodamine B | 32.4 (wt. %) | Medium Replacement | ~60 | 48 | [4] |

| SiNPs-Nylon | Doxorubicin | 49.3 (wt. %) | pH 6.5, 25°C | ~35 | 24 | [8] |

This table presents data from various nanoparticle systems to illustrate typical drug loading and release profiles, as specific data for TDPA-functionalized nanoparticles for drug delivery is not widely available.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of TDPA-coated nanoparticles. The following sections provide key experimental protocols.

Protocol 1: Synthesis of TDPA-Capped CdSe Quantum Dots

This protocol is adapted from a colloidal chemistry route for the synthesis of CdSe quantum dots (QDs).

Materials:

-

Cadmium oxide (CdO)

-

This compound (TDPA)

-

Trioctylphosphine oxide (TOPO)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

Procedure:

-

Preparation of Se Precursor: In a glovebox, dissolve 0.53 mmol of selenium powder in 2.4 mL of TOP. Heat the mixture to 150°C with constant stirring until the selenium is fully dissolved.

-

Preparation of Cd Precursor: In a 50 mL three-neck round-bottom flask, combine 0.4 mmol of CdO, 0.8 mmol of TDPA, and 9.77 mmol of TOPO.

-

Reaction Setup: Heat the flask containing the Cd precursor to 270°C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring. Continue heating until the solution becomes optically clear.

-

Injection: Swiftly inject the Se/TOP precursor solution into the hot Cd precursor solution. The temperature of the reaction mixture will drop to approximately 220°C.

-

Nanocrystal Growth: Allow the reaction to proceed at the desired temperature (e.g., 220-270°C) for a specific duration to achieve the target size and shape of the CdSe nanocrystals. The growth can be monitored by taking small aliquots at different time points and analyzing their optical properties (UV-Vis and photoluminescence spectroscopy).

-

Purification: After the reaction is complete, cool the mixture to room temperature. Add toluene to suspend the resulting TDPA-capped CdSe QDs. The nanoparticles can be further purified by precipitation with a non-solvent like methanol, followed by centrifugation and redispersion in a suitable solvent like toluene.

Protocol 2: Representative Procedure for Drug Loading into Nanoparticles

This protocol provides a general method for loading a hydrophobic drug, such as doxorubicin (DOX), into polymer-based nanoparticles, which can be adapted for TDPA-functionalized systems that have been rendered water-dispersible.

Materials:

-

TDPA-coated nanoparticles (e.g., iron oxide or silica) surface-modified for water dispersibility (e.g., with an amphiphilic polymer)

-

Doxorubicin (DOX)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) or other surfactant solution

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., PLGA) and doxorubicin in an organic solvent like dichloromethane.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as PVA, to stabilize the emulsion.

-

Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded nanoparticles.

-

Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and unloaded drug.

-

Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method to evaluate the release kinetics of a drug from nanoparticles.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) and place the suspension inside a dialysis bag.

-

Release Study Setup: Place the sealed dialysis bag into a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released over time. The experiment can be repeated at a lower pH (e.g., 5.5) to assess pH-dependent release.

Diagrammatic Representations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to TDPA-functionalized nanoparticles.

Caption: Workflow for synthesis and functionalization of TDPA-coated nanoparticles.

Caption: General mechanism of receptor-mediated endocytosis for nanoparticle uptake.

Conclusion

This compound is a highly effective and versatile ligand for the surface modification of nanoparticles. Its strong binding to metal oxide surfaces provides excellent colloidal stability, which is a prerequisite for any biomedical application. While the direct application of TDPA-coated nanoparticles in drug delivery is an area of ongoing research, the principles of their synthesis and functionalization are well-established. By leveraging the robust anchoring properties of TDPA and combining it with further surface modifications, it is possible to develop sophisticated nanocarriers for targeted drug delivery. Future work will likely focus on generating more quantitative data on drug loading and release from TDPA-functionalized systems and exploring their interactions with biological systems in greater detail. This will pave the way for the rational design of next-generation nanoparticle-based therapeutics.

References

- 1. Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CD-340 functionalized doxorubicin-loaded nanoparticle induces apoptosis and reduces tumor volume along with drug-related cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Toxicological Data of Tetradecylphosphonic Acid for In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA), a member of the alkylphosphonic acid family, is a molecule of interest in various research fields. Understanding its toxicological profile at the cellular level is crucial for assessing its safety and potential therapeutic applications. This technical guide provides a comprehensive overview of the available in-vitro toxicological data for TDPA, focusing on its mechanism of action, and outlines detailed experimental protocols for its assessment.

Core Toxicological Profile

Mechanism of Action

This compound is recognized as a pan-antagonist of lysophosphatidic acid (LPA) receptors 1, 2, and 3 (LPA1, LPA2, and LPA3). LPA is a bioactive phospholipid that regulates numerous cellular processes, including cell proliferation, migration, and survival, through its G protein-coupled receptors. By antagonizing these receptors, TDPA can modulate these signaling pathways.

Furthermore, TDPA has been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.

The inhibitory concentrations (IC50) for TDPA's activity on LPA receptors and autotaxin (an enzyme involved in LPA production) are summarized in the table below.

| Target | Assay | IC50 Value |

| LPA1 Receptor | LPA-induced Calcium Mobilization | 10 µM |

| LPA2 Receptor | LPA-induced Calcium Mobilization | 5.5 µM |

| LPA3 Receptor | LPA-induced Calcium Mobilization | 3.1 µM |

| Autotaxin | Inhibition of Autotaxin Activity | ~3 µM |

This data is compiled from publicly available research information.

Experimental Protocols for In-Vitro Toxicological Assessment

To facilitate further research into the toxicological profile of this compound, this section provides detailed methodologies for key in-vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2, etc.)

-

Complete cell culture medium

-

This compound (TDPA) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of TDPA in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for TDPA).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TDPA that inhibits cell viability by 50%).

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

-

Tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

S9 metabolic activation system (from rat liver)

-

This compound (TDPA)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare various concentrations of TDPA.

-

Exposure: In separate tubes, mix the bacterial strain, TDPA solution, and either S9 mix (for metabolic activation) or a buffer (without S9).

-

Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity Assessment: In-Vitro Micronucleus Assay (OECD 487)

The in-vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

-

Complete cell culture medium

-

This compound (TDPA)

-

Cytochalasin B (to block cytokinesis)

-

S9 metabolic activation system

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

-

Microscope slides

Procedure:

-

Cell Treatment: Treat cell cultures with various concentrations of TDPA, with and without S9 metabolic activation. Include positive and negative controls.

-

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides to visualize the cell nuclei and micronuclei.

-

Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Caption: Antagonistic action of TDPA on the LPA signaling pathway.

Biocompatibility of Tetradecylphosphonic Acid (TDPA) Coated Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The surface properties of biomaterials are a critical determinant of their in vivo performance, directly influencing protein adsorption, cellular interactions, and the host inflammatory response. Surface modification with self-assembled monolayers (SAMs) offers a robust method to precisely control the physicochemical properties of a material interface. This technical guide provides a comprehensive overview of the biocompatibility of surfaces coated with tetradecylphosphonic acid (TDPA), a long-chain alkylphosphonic acid that forms densely packed, hydrophobic monolayers on various oxide-containing substrates. This document details the expected biological response to TDPA-coated surfaces, including protein adsorption, cell viability and adhesion, and the inflammatory cascade. Detailed experimental protocols for surface preparation and key biocompatibility assays are provided, alongside visualizations of the critical signaling pathways that govern the cell-surface interaction.

Introduction to this compound (TDPA) for Surface Modification

This compound (CH₃(CH₂)₁₃P(O)(OH)₂) is an organophosphorus compound that readily forms self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). The phosphonic acid headgroup forms strong, covalent bonds with the metal oxide, while the long fourteen-carbon alkyl chain (tetradecyl) presents a hydrophobic, well-ordered interface. This ability to create robust, well-defined surfaces makes TDPA an attractive candidate for modifying the surfaces of biomedical implants and devices to modulate their biological interactions. The hydrophobic nature of the TDPA monolayer significantly influences the initial events upon implantation, namely protein adsorption, which in turn dictates subsequent cellular responses.

Quantitative Data on the Biocompatibility of TDPA-Coated Surfaces

While extensive quantitative data specifically for TDPA-coated surfaces is limited in publicly available literature, we can infer the expected performance based on studies of similar long-chain alkylphosphonic acid SAMs. The following tables summarize the anticipated quantitative biocompatibility metrics.

Table 1: Protein Adsorption on Hydrophobic Self-Assembled Monolayers

| Protein | Surface Type | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |

| Bovine Serum Albumin (BSA) | Methyl-terminated Alkanethiol on Gold | 30 - 120 | Surface Plasmon Resonance | [1] |

| Fibrinogen | Methyl-terminated Alkanethiol on Gold | > 100 | Surface Plasmon Resonance | [1] |

| General Serum Proteins | Octadecyltrimethoxysilane (OTS) on Silicon | ~197 | Surface Plasmon Resonance | [2] |

Note: Data presented is for analogous hydrophobic self-assembled monolayers and serves as an estimate for TDPA-coated surfaces.

Table 2: Cell Viability on Surfaces Coated with Long-Chain Alkylphosphonates

| Cell Line | Compound Family | Assay | Results | Reference |

| U266 (Myeloma) | α-hydroxy-alkylphosphonates | MTT | Modest reduction in viability at 100 µM | [3] |

| HeLa | Poly(alkyl phosphonate)s | MTT | No significant toxicity at various concentrations | [4] |

Note: This data suggests that long-chain phosphonic acid derivatives generally exhibit low cytotoxicity.

Table 3: Inflammatory Response to General Biomaterial Surfaces

| Cytokine | Stimulus | Cell Type | Typical Secretion Levels (pg/mL) | Measurement Technique | Reference |

| TNF-α | Lipopolysaccharide (LPS) | Macrophages | > 200 | ELISA | [5] |

| IL-6 | Lipopolysaccharide (LPS) | Macrophages | > 200 | ELISA | [5] |

| IL-1β | Lipopolysaccharide (LPS) | Macrophages | > 200 | ELISA | [5] |

Note: Cytokine levels are highly dependent on the specific cell type, stimulus, and experimental conditions. These values represent a typical pro-inflammatory response.

Table 4: Physicochemical Properties of Long-Chain Alkylphosphonic Acid Monolayers

| Property | Value | Measurement Technique | Reference |

| Water Contact Angle | > 100° | Goniometry | [6] (for Octadecylphosphonic Acid) |

| Monolayer Thickness | ~1.6 - 2.0 nm | Ellipsometry / AFM | [7] (for Octadecylphosphonic Acid) |

Key Signaling Pathways in Cell-Surface Interactions

The interaction of cells with a biomaterial surface is not a passive process but is mediated by complex signaling cascades. For TDPA-coated surfaces, two key pathways are of particular importance: integrin-mediated adhesion signaling and the NF-κB inflammatory pathway.

Integrin-Focal Adhesion Kinase (FAK) Signaling

Upon contact with a protein-adsorbed surface, cells primarily use transmembrane receptors called integrins to adhere. The binding of integrins to adsorbed extracellular matrix proteins (like fibronectin and vitronectin) triggers a signaling cascade that is crucial for cell adhesion, spreading, proliferation, and survival. A central player in this pathway is the Focal Adhesion Kinase (FAK).

References

- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 2. Cell Culture Protocol - Immuno-oncology Potency Assay | Axion Biosystems [axionbiosystems.com]

- 3. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Interface of Innovation: A Technical Guide to Tetradecylphosphonic Acid Interactions with Semiconductor Surfaces

For Researchers, Scientists, and Drug Development Professionals

The functionalization of semiconductor surfaces with organic molecules is a cornerstone of modern materials science, enabling advancements in electronics, biosensing, and drug delivery. Among the various molecular anchors, tetradecylphosphonic acid (TDPA) and its phosphonic acid analogues have emerged as a robust and versatile class of compounds for modifying a wide range of semiconductor materials. This technical guide provides an in-depth analysis of the interaction of TDPA and related phosphonic acids with key semiconductor surfaces, offering a comprehensive resource for researchers and professionals in the field.

Introduction to Phosphonic Acid-Based Surface Modification

Phosphonic acids (PAs) are a class of organophosphorus compounds characterized by a C-PO(OH)₂ functional group. This group serves as a highly effective anchor to various metal oxide surfaces, which are native to or can be grown on many semiconductors. The interaction typically involves the formation of strong, covalent bonds (M-O-P) through condensation reactions between the P-OH groups of the acid and the hydroxyl groups (-OH) present on the semiconductor surface.[1][2] This robust binding provides exceptional stability to the resulting self-assembled monolayers (SAMs).[1][3] The alkyl or aryl "R" group of the phosphonic acid can be tailored to control surface properties such as hydrophobicity, biocompatibility, and electronic characteristics.[3][4]

Interaction with Key Semiconductor Surfaces

The interaction of TDPA and other phosphonic acids has been extensively studied on a variety of semiconductor surfaces. The following sections summarize the key findings for some of the most technologically relevant materials.

Silicon and Silicon Dioxide (SiO₂)

Silicon, the workhorse of the electronics industry, is invariably coated with a native silicon dioxide (SiO₂) layer. Phosphonic acids readily form dense, well-ordered SAMs on this surface.[5]

Quantitative Data Summary: TDPA and Analogs on SiO₂

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| Octadecylphosphonic Acid (ODPA) Surface Coverage | ~0.90 nmol/cm² | Quartz Crystal Microbalance (QCM) | [5] |

| ODPA Cross-sectional Area per Molecule | ~18.5 Ų/molecule | QCM | [5] |

| ODPA Chain Tilt Angle (in vacuum) | ~37° | Near-Edge X-ray Absorption Fine Structure (NEXAFS) | [6][7] |

| ODPA Chain Tilt Angle (in aqueous conditions) | ~38° | Sum-Frequency Generation (SFG) Spectroscopy | [7] |

| 11-Hydroxyundecylphosphonic Acid (PUL) Chain Tilt Angle (in vacuum) | ~47° | NEXAFS | [7] |

| PUL Chain Tilt Angle (in aqueous conditions) | ~43° | SFG Spectroscopy | [7] |

Indium Tin Oxide (ITO)

Indium tin oxide is a transparent conducting oxide widely used in displays, solar cells, and organic light-emitting diodes (OLEDs). Surface modification of ITO with phosphonic acids is crucial for tuning its work function and improving device performance.[3][8]

Quantitative Data Summary: Phosphonic Acids on ITO

| Parameter | Effect | Experimental Technique(s) | Reference(s) |

| Work Function Tuning | Can be tuned by over 1 eV | X-ray Photoelectron Spectroscopy (XPS) | [8] |

| Binding Geometry | Predominantly bidentate | XPS, Infrared Reflection Adsorption Spectroscopy (IRRAS) | [3] |

Titanium Dioxide (TiO₂)

Titanium dioxide is a versatile semiconductor used in photocatalysis, sensors, and biomedical implants. Functionalization with phosphonic acids can enhance its biocompatibility and tailor its surface properties for specific applications.[2][9]

Quantitative Data Summary: Phosphonic Acids on TiO₂

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| 11-Phosphonoundecanoic Acid (PUA) Water Contact Angle | 68.8 ± 0.7° | Contact Angle Goniometry | [2] |

| Binding Geometry (Phenylphosphonic Acid) | Bidentate at low coverage, mixed bidentate/monodentate at higher coverage | Synchrotron Radiation Photoelectron Spectroscopy | [10] |

| Phenylphosphonic Acid Phenyl Ring Orientation | 65 ± 4° away from the surface plane | NEXAFS | [10] |

Zinc Oxide (ZnO)

Zinc oxide is a wide-bandgap semiconductor with applications in optoelectronics and sensors. Phosphonic acid SAMs can be used to control the work function of ZnO surfaces over a wide range.[11]

Quantitative Data Summary: Phosphonic Acids on ZnO

| Parameter | Effect | Experimental Technique(s) | Reference(s) |

| Work Function Tuning | Can be tuned over a range of more than 1.5 eV | Not specified | [11] |

| Binding Geometry (Octadecylphosphonic Acid) | Tridentate in non-polar solvents (e.g., toluene) | Fourier-Transform Infrared Spectroscopy (FT-IR) | [12] |

Experimental Protocols

The reliable formation and characterization of phosphonic acid SAMs on semiconductor surfaces rely on well-defined experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Self-Assembled Monolayer (SAM) Formation: The T-BAG Method

The "Tethering by Aggregation and Growth" (T-BAG) method is a common technique for forming phosphonic acid SAMs on oxide surfaces.[5][6]

Protocol:

-

Substrate Preparation: The semiconductor substrate (e.g., Si wafer with native oxide) is cleaned to remove organic contaminants. A typical procedure involves sonication in a sequence of solvents such as acetone, ethanol, and dichloromethane, followed by drying with a stream of inert gas (e.g., argon or nitrogen).[13] For silicon, a "carbonate rinse" followed by a distilled water rinse can be employed.[5]

-

Solution Preparation: A dilute solution of the phosphonic acid (e.g., 0.05 mM of octadecylphosphonic acid in a suitable solvent like THF) is prepared.[5]

-

Immersion: The cleaned substrate is immersed vertically in the phosphonic acid solution. The immersion time can vary depending on the desired surface coverage and ordering, but overnight immersion is common.[13]

-

Physisorption: During immersion, the phosphonic acid molecules physisorb onto the oxide surface, forming a reasonably ordered layer due to intermolecular interactions and interactions with the substrate.[6]

-

Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-adsorbed molecules.

-

Heating (Annealing): The substrate is then heated to induce a chemical reaction between the phosphonic acid headgroup and the surface hydroxyl groups, leading to the formation of covalent Si-O-P bonds.[6] This step is crucial for the formation of a robust, strongly bonded monolayer. For octadecylphosphonic acid on ZnO, annealing at 150 °C for 30 minutes is a reported condition.[14]

-

Final Rinsing and Drying: The substrate is rinsed again and dried before characterization.

Surface Characterization Techniques

A suite of surface-sensitive techniques is employed to characterize the chemical composition, structure, and ordering of the phosphonic acid SAMs.

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical bonding states at the surface. It can confirm the presence of phosphorus and the formation of M-O-P bonds.[3][7]

-

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Provides information about the orientation and ordering of the molecular chains within the SAM.[6][7]

-

Sum-Frequency Generation (SFG) Spectroscopy: A vibrational spectroscopy technique that is particularly sensitive to interfaces and can be used to study the ordering of SAMs, even under aqueous conditions.[6][7]

-

Infrared Reflection Adsorption Spectroscopy (IRRAS): Another vibrational spectroscopy technique used to probe the chemical structure and orientation of molecules on reflective surfaces.[3]

-

Quartz Crystal Microbalance (QCM): A gravimetric technique that measures the mass of the adsorbed monolayer, allowing for the calculation of surface coverage.[5]

-

Contact Angle Goniometry: Measures the contact angle of a liquid droplet on the surface, providing information about the surface energy and hydrophobicity.[2]

Visualizing Interactions and Workflows

To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.

Conclusion

This compound and its analogues offer a powerful and versatile platform for the functionalization of semiconductor surfaces. The formation of robust, ordered self-assembled monolayers allows for precise control over a wide range of surface properties. This guide has provided a comprehensive overview of the quantitative aspects, experimental protocols, and underlying mechanisms of these interactions. A thorough understanding of these principles is essential for the continued development of advanced electronic devices, biosensors, and drug delivery systems. The data and methodologies presented herein serve as a valuable resource for researchers and professionals working at the forefront of materials science and nanotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hiyka.com [hiyka.com]

- 5. princeton.edu [princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetradecylphosphonic Acid in Surface Energy Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphonic acid (TDPA) is an organophosphorus compound featuring a 14-carbon alkyl chain. It belongs to the class of long-chain phosphonic acids that are pivotal in materials science and surface engineering. These molecules are bifunctional, possessing a hydrophilic phosphonic acid headgroup and a hydrophobic alkyl tail. This unique structure allows TDPA to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. The formation of a TDPA SAM drastically alters the substrate's surface energy, primarily by transitioning it from a high-energy, hydrophilic state to a low-energy, hydrophobic state. This modification is critical for a range of applications, including the fabrication of advanced coatings, surface treatments for electronics, and the functionalization of nanoparticles for use in drug delivery and other biomedical applications.[1][2]

Mechanism of Surface Energy Modification

The primary mechanism by which this compound modifies surface energy is through the spontaneous formation of a self-assembled monolayer (SAM) at the substrate interface. This process can be broken down into two key interactions:

-

The Hydrophilic Headgroup Interaction: The phosphonic acid headgroup, -P(O)(OH)₂, has a strong affinity for metal oxide surfaces such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and indium tin oxide (ITO).[3] It forms robust chemical bonds (covalent and/or hydrogen bonds) with the hydroxyl groups (-OH) present on the oxide surface. This binding can occur in monodentate, bidentate, or tridentate configurations, creating a stable anchor for the molecule to the substrate. This strong chemisorption is a key reason for the stability of phosphonic acid-based SAMs.[4]

-

The Hydrophobic Tail Interaction: The long, non-polar tetradecyl alkyl chain, CH₃(CH₂)₁₃-, extends away from the surface. Through van der Waals interactions between adjacent alkyl chains, the molecules pack into a dense, quasi-crystalline structure. This ordered arrangement of hydrophobic chains creates a new, uniform surface with significantly lower surface energy. The result is a highly hydrophobic surface that repels water and other polar liquids.

The overall process transforms a typically high-energy, reactive metal oxide surface into a low-energy, passive surface defined by the terminal methyl groups of the tetradecyl chains.

Mechanism of TDPA binding to a metal oxide surface.

Quantitative Data on Surface Energy Modification

The modification of a surface by an alkylphosphonic acid like TDPA leads to a significant decrease in surface free energy, which is most readily observed by an increase in the static water contact angle. A higher contact angle indicates a more hydrophobic, lower-energy surface.

| Substrate | Modifying Agent | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| AlOₓ/Al | Dodecylphosphonic Acid (HC12-PA) | Not specified | 110 | 19.0 (Total) | [5] |

| AlOₓ/Al | 1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) | Not specified | 121 | 9.0 (Total) | [5] |

| Aluminum Film | Octadecylphosphonic Acid (OPA) | Not specified | ~120 | Not specified | [6] |

Note: The data presented is for dodecylphosphonic acid (C12) and octadecylphosphonic acid (C18), which are structural analogs of this compound (C14). The surface energy values are the total surface energy (γtotal), which is a sum of the dispersive (γd) and polar (γp) components.

Experimental Protocols

Protocol for Formation of TDPA Self-Assembled Monolayers

This protocol describes a common solution-phase deposition method for forming a TDPA SAM on a metal oxide substrate (e.g., a silicon wafer with a native oxide layer).

Materials:

-

This compound (TDPA)

-

Substrate (e.g., silicon wafer, glass slide with ITO coating)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or isopropanol)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas source

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning:

-

Cut the substrate to the desired size.

-

Sonicate the substrate in a sequence of acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

To create a hydrophilic, hydroxylated surface, immerse the substrate in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

SAM Deposition:

-

Prepare a dilute solution of TDPA (e.g., 1 mM) in the chosen anhydrous solvent.

-

Immerse the cleaned, dry substrate into the TDPA solution in a sealed container. To minimize oxygen and water contamination, the container can be purged with nitrogen before sealing.

-

Allow the self-assembly to proceed for a period of 12-24 hours at room temperature.

-

Alternatively, the "Tethering by Aggregation and Growth" (T-BAG) method can be used, where the substrate is held vertically in the solution and the solvent is allowed to slowly evaporate.[4]

-

-

Post-Deposition Treatment:

-

Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate again with a stream of dry nitrogen.

-

To enhance the covalent bonding of the phosphonic acid to the surface, the coated substrate can be annealed in an oven (e.g., at 120-140°C) for 1 to 48 hours.[7]

-

Protocol for Surface Characterization by Contact Angle Goniometry

This protocol measures the change in surface hydrophobicity.

Materials:

-

Goniometer with a microsyringe

-

High-purity DI water

-

TDPA-modified and unmodified control substrates

Procedure:

-

Place the substrate on the sample stage of the goniometer.

-

Using the microsyringe, carefully dispense a small droplet of DI water (e.g., 3-5 µL) onto the surface of the substrate.

-

Allow the droplet to equilibrate for a few seconds.

-

Use the goniometer's software to capture an image of the droplet at the solid-liquid-vapor interface.

-

The software will then calculate the static contact angle between the baseline of the droplet and the tangent at the edge of the droplet.

-

Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average value.

-

Compare the contact angle of the TDPA-modified surface to that of the unmodified control. An increase in the contact angle confirms successful hydrophobic modification.

Protocol for Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the chemical composition of the surface and the presence of the TDPA monolayer.

Materials:

-

X-ray Photoelectron Spectrometer

-

TDPA-modified and unmodified control substrates

Procedure:

-

Mount the sample onto the XPS sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

-

Acquire a survey scan over a broad binding energy range to identify all elements present on the surface. For a successful TDPA SAM on a silicon oxide substrate, peaks for Si, O, C, and P should be present.

-

Acquire high-resolution scans for the C 1s, O 1s, Si 2p, and P 2p regions to determine the chemical states and relative atomic concentrations.

-

The C 1s spectrum should show a primary peak around 285.0 eV, corresponding to the C-C and C-H bonds in the alkyl chain.

-

The P 2p spectrum should show a peak characteristic of a phosphonate (B1237965) species bound to the oxide surface.

-

A significant increase in the C/Si or C/In (for ITO) atomic ratio and the appearance of the P 2p peak on the modified substrate compared to the control are strong evidence of a successful TDPA SAM formation.[8]

-

Experimental workflow for TDPA SAM formation.

Conclusion

This compound is a highly effective agent for the modification of surface energy on a wide range of metal oxide substrates. Through the formation of robust, well-ordered self-assembled monolayers, TDPA transforms hydrophilic surfaces into stable, low-energy hydrophobic interfaces. This capability is of significant interest to researchers and drug development professionals for applications requiring precise control over surface wettability, adhesion, and biocompatibility. The straightforward experimental protocols and the dramatic, measurable changes in surface properties make TDPA and related long-chain phosphonic acids a versatile tool in surface science and nanotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. silcotek.com [silcotek.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of self-assembled monolayer structural order, surface homogeneity and surface energy on pentacene morphology and thin film transistor device performance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Theoretical Modeling of Tetradecylphosphonic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of tetradecylphosphonic acid (TDPA) self-assembled monolayers (SAMs). It delves into the computational methodologies used to predict and analyze the structure, stability, and properties of these surfaces, supported by detailed experimental protocols for validation.

Introduction to TDPA Self-Assembled Monolayers

This compound (C₁₄H₂₉PO(OH)₂) is a molecule of significant interest for the formation of self-assembled monolayers on a variety of metal oxide surfaces, including alumina (B75360) (Al₂O₃), titania (TiO₂), and silica (B1680970) (SiO₂). These organic thin films are formed by the spontaneous organization of TDPA molecules, which anchor to the substrate via their phosphonic acid headgroup, while the tetradecyl alkyl chains pack together due to van der Waals interactions. This process creates a dense, ordered, and stable monolayer that can modify the surface properties of the underlying material, such as wettability, corrosion resistance, and biocompatibility.

Phosphonic acid-based SAMs are noted for their high thermal and chemical stability, which is attributed to the strong covalent bond formed between the phosphonic acid headgroup and the metal oxide surface.[1][2] This makes them superior to other common SAM-forming molecules like thiols on gold or silanes on oxides for applications requiring long-term stability.[1] The reliability and performance of devices and materials utilizing these SAMs, from biosensors to organic electronics, are critically dependent on the molecular-level structure and order of the monolayer.[1][3]

Core Theoretical Modeling Methodologies

Theoretical and computational modeling are indispensable tools for understanding the formation and behavior of TDPA SAMs at the atomic scale. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] In the context of TDPA SAMs, DFT is primarily used to:

-

Determine Adsorption Geometries and Binding Energies: DFT calculations can predict the most stable binding configurations (monodentate, bidentate, or tridentate) of the phosphonic acid headgroup on the oxide surface and calculate the corresponding adsorption energies.[4][5]

-

Analyze Electronic Structure: It provides insights into the nature of the chemical bond between the TDPA molecule and the substrate, including charge transfer and bond lengths.[6]

-

Simulate Vibrational Spectra: Calculated infrared (IR) spectra from DFT can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy to validate the predicted binding modes.[5]

The choice of exchange-correlation functional and basis set is critical for obtaining accurate results. Van der Waals (vdW) corrections are often included to properly account for the intermolecular interactions between the alkyl chains, which are crucial for the ordering of the monolayer.[4]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For TDPA SAMs, MD simulations are used to:

-

Simulate the Self-Assembly Process: MD can model the dynamic process of how TDPA molecules in a solvent arrange themselves on a substrate to form an ordered monolayer.

-

Predict Structural Properties: These simulations provide information on the structural characteristics of the final SAM, such as the tilt angle of the alkyl chains, the packing density, and the degree of conformational order (e.g., the presence of gauche defects).

-

Investigate Environmental Effects: The influence of temperature, solvent, and mechanical stress on the stability and structure of the SAM can be studied.[7][8]

The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic and intermolecular interactions.

Quantitative Data from Theoretical Models